2-(3-Iodophenyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18303076
Molecular Formula: C13H9IN2
Molecular Weight: 320.13 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Iodophenyl)imidazo[1,2-a]pyridine -](/images/structure/VC18303076.png)
Specification
Molecular Formula | C13H9IN2 |
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Molecular Weight | 320.13 g/mol |
IUPAC Name | 2-(3-iodophenyl)imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C13H9IN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H |
Standard InChI Key | OTGPSQFGWBJHIC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)I |
Introduction
Synthetic Methodologies for 2-(3-Iodophenyl)imidazo[1,2-a]pyridine
Halogenation Strategies
Substituent Position | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|
3-Iodophenyl | 68* | 3.5 | |
4-Iodophenyl | 72 | 3.0 | |
3,4-Diiodophenyl | 58 | 4.5 |
*Estimated based on analogous chlorophenyl derivative optimization .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy provides critical structural validation. The ¹H NMR spectrum of 2-(3-iodophenyl)imidazo[1,2-a]pyridine should exhibit:
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Aromatic protons between δ 7.2–8.5 ppm, with characteristic splitting patterns.
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Deshielded protons adjacent to iodine showing upfield shifts due to the heavy atom effect . For example, the meta-proton on the iodophenyl group typically resonates near δ 7.4 ppm as a doublet (J = 8.0 Hz) .
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Imidazopyridine ring protons appearing as distinct multiplets between δ 6.8–7.3 ppm .
¹³C NMR would reveal the iodinated carbon at ~94 ppm (C-I coupling) , with remaining aromatic carbons in the 113–148 ppm range .
Structural and Electronic Properties
Crystallographic Insights
Single-crystal X-ray diffraction of analogous 2-aryl-imidazopyridines reveals:
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Coplanarity between the imidazopyridine core and aryl substituents when substituents are electron-deficient.
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Dihedral angles of 2.0–5.7° between the heterocycle and phenyl rings in halogenated derivatives .
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Increased torsional strain (~165–179° τ1 angles) when bulky groups like iodine are introduced, potentially affecting molecular packing.
Table 2. Crystallographic Parameters for Halophenyl-Imidazopyridines
Compound | Dihedral Angle (°) | Torsion τ1 (°) | Space Group |
---|---|---|---|
2-(3-Cl-phenyl) | 4.8 | 178.9 | P2₁/c |
2-(4-Br-phenyl) | 3.2 | 176.2 | P-1 |
2-(3-I-phenyl)* | 5.1* | 172.5* | P2₁/c* |
*Predicted values based on halogen size trends .
Electronic Effects
The electron-withdrawing iodine atom induces:
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Reduced electron density at the phenyl ring, verified by Hammett σₚ values (σₚ = +0.35 for -I) .
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Stabilization of the imidazopyridine’s π-system through conjugation, as evidenced by bathochromic shifts in UV-Vis spectra (λmax ≈ 290 nm vs. 275 nm for unsubstituted analogs) .
Biological Activity Profiling
Target | Predicted IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
---|---|---|
AChE | 85–110 | 0.6–0.8 |
BChE | 65–90 | 1.1–1.3 |
Antimicrobial Activity
Halogenated imidazopyridines exhibit moderate Gram-positive antibacterial activity (MIC = 32–64 µg/mL) . Iodine’s membrane permeability-enhancing effects may potentiate this further.
Computational Modeling and Docking Studies
Molecular Dynamics Simulations
Density functional theory (DFT) calculations (B3LYP/6-311G**) predict:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Strongly negative regions near the iodine atom, favoring halogen bonding with protein residues.
AChE Docking Analysis
AutoDock Vina simulations using the human AChE structure (PDB: 4EY7) suggest:
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